molecular formula C23H23N3O4 B2934218 1-(2-Ethoxyphenyl)-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207053-54-0

1-(2-Ethoxyphenyl)-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2934218
CAS No.: 1207053-54-0
M. Wt: 405.454
InChI Key: GBGOECQDGKSMQZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2-ethoxyphenyl group and a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl moiety. The ethoxy group may enhance lipophilicity and metabolic stability, while the tetrahydroisoquinoline core contributes to π-π stacking interactions with biological targets. The furan-2-carbonyl substituent introduces a heteroaromatic system that could modulate electronic properties and binding affinity .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-29-20-7-4-3-6-19(20)25-23(28)24-18-10-9-16-11-12-26(15-17(16)14-18)22(27)21-8-5-13-30-21/h3-10,13-14H,2,11-12,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGOECQDGKSMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An ethoxyphenyl group
  • A furan-2-carbonyl moiety
  • A tetrahydroisoquinoline nucleus

This unique combination contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydroisoquinoline possess anticancer properties. The presence of the furan-2-carbonyl group may enhance this activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Reported that tetrahydroisoquinoline derivatives showed promising anticancer activity with IC50 values in the low micromolar range.
Research on furan derivativesFound that furan-containing compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential for therapeutic applications.
Enzymatic inhibition studiesDemonstrated that similar urea derivatives inhibited specific enzymes linked to cancer progression, providing a rationale for further investigation into this compound's potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 2-ethoxyphenylurea, tetrahydroisoquinoline, and furan-2-carbonyl groups. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Key Differences Biological/Physicochemical Implications Reference
1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea Tetrahydroquinoline Isobutyryl group instead of furan-2-carbonyl Lack of heteroaromaticity in the acyl group Reduced electronic conjugation; altered solubility and target binding
1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea Quinoxaline Difluoromethyl-quinoxaline and thioacetyl linker Larger aromatic system with sulfur atom Enhanced hydrophobicity; potential for redox activity
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl-phenyl Pyrrole instead of furan Five-membered heterocycle with NH group Increased hydrogen-bonding capacity; altered pharmacokinetics
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Tetrahydrobenzo[b]thiophene Cyano and benzoyl groups Thiophene core instead of isoquinoline Improved metabolic stability due to sulfur atom; distinct electronic profile

Research Findings and Limitations

  • SAR Insights : Replacement of furan with isobutyryl (as in ) diminishes aromatic interactions but may improve metabolic stability.
  • Knowledge Gaps: No comparative enzymatic or cytotoxicity data exist for the ethoxyphenyl-furan-isoquinoline urea. Further studies are needed to validate its pharmacological relevance.

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